molecular formula C12H12N4O4 B1436618 2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate CAS No. 130676-57-2

2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate

Cat. No. B1436618
M. Wt: 276.25 g/mol
InChI Key: GPXQOAZINYNULZ-DTWKUNHWSA-N
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Description

“2’,3’-Didehydro-2’,3’-dideoxy-5’-acetate inosine” is a chemical compound with the CAS number 130676-57-2 . It is also known as Didanosine Impurity 10 . The molecular formula of this compound is C12H12N4O4, and it has a molecular weight of 276.25 . It is an impurity of Inosine Pranobex, a formulation known to positively impact a host’s immune system .


Molecular Structure Analysis

The molecular structure of “2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate” is defined by its InChIKey: GPXQOAZINYNULZ-DTWKUNHWSA-N . The stereochemistry is absolute with two defined stereocenters .


Chemical Reactions Analysis

The transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives involves radical deoxygenation of xanthate . Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates . In the subsequent radical deoxygenation reaction, tris (trimethylsilyl)silane and 1,1’-azobis (cyclohexanecarbonitrile) are used to replace hazardous Bu3SnH and AIBN, respectively .

Future Directions

The synthesis protocol for 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, including the anti-HIV drugs stavudine (d4T), zalcitabine (ddC) and didanosine (ddI), has been improved . This involves using environmentally friendly and low-cost reagents, which suggests a direction towards more sustainable and cost-effective synthesis methods .

properties

IUPAC Name

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h2-3,5-6,8-9H,4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXQOAZINYNULZ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C=CC(O1)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate

CAS RN

130676-57-2
Record name 2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-DIDEHYDRO-2',3'-DIDEOXYINOSINE-5'-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7XDZ4B2CY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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